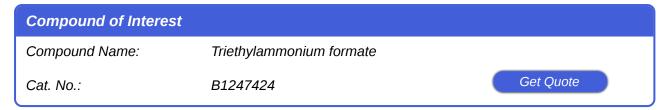


Spectroscopic Profile of Triethylammonium Formate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **triethylammonium formate**, a versatile ionic liquid and reagent used in various chemical transformations. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, analysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **triethylammonium formate**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Assignment	Coupling Constant (J) Hz
8.28	Singlet	H-COO-	-
6.05	Broad Singlet	⁺ NH	-
2.92	Quartet	-CH ₂ -	7.60
1.10	Triplet	-СН₃	6.70

Solvent: DMSO-d6,

Spectrometer

Frequency: 500 MHz

Table 2: 13 C NMR Spectroscopic Data

Explicit ¹³C NMR data for the complete **triethylammonium formate** salt was not found in the reviewed literature. However, the expected chemical shifts for the individual ions are provided below based on typical values for similar structures.

lon	Carbon	Expected Chemical Shift (δ) ppm
Triethylammonium	-CH ₂ -	~46
Triethylammonium	-CH₃	~9
Formate	H-COO ⁻	~166

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
2679 (broad)	N+-H stretch
1797	C=O stretch

Table 4: Mass Spectrometry (MS) Data



Parameter	Value
Molecular Weight	147.22 g/mol
Exact Mass	147.125928785 Da[1]
Molecular Ion [M]+	Observed at m/z 147.15 (low intensity)
Major Fragments	m/z 101.15 (Triethylamine), m/z 87.86, m/z 46.03 (Formic acid)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Triethylammonium Formate

A solution of triethylamine (33.05 g, 326.7 mmol) in toluene (150 mL) is prepared. To this solution, 96% formic acid (13.81 g, 300.1 mmol) is added slowly over 5 minutes. The resulting two-phase system is stirred overnight (approximately 17 hours) at ambient temperature. The toluene is subsequently removed by distillation, with a maximum bath temperature of 120°C and an overhead temperature kept above 100°C. The remaining oil is sparged with a flow of nitrogen to remove any residual toluene, yielding pale yellow **triethylammonium formate**.

NMR Spectroscopy

- Sample Preparation: A small amount of the **triethylammonium formate** sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 500 MHz).
- ¹H NMR Acquisition: Proton NMR spectra are acquired with standard parameters. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent signal.



Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat triethylammonium formate liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a good signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

- Sample Preparation: The **triethylammonium formate** sample is diluted in a suitable solvent (e.g., methanol or acetonitrile) to an appropriate concentration for analysis.
- Instrumentation: Mass spectra are obtained using a mass spectrometer, typically with an electrospray ionization (ESI) source.
- Data Acquisition: The sample is introduced into the ion source, and the resulting ions are analyzed by the mass analyzer. The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **triethylammonium formate**.



Spectroscopic Characterization of Triethylammonium Formate **Synthesis** Triethylammonium Formate \$pectroscopic Analysis NMR Spectroscopy IR Spectroscopy **Mass Spectrometry** (1H and 13C) Data Interpretation Structural Elucidation: Functional Group Identification: Molecular Weight and Proton and Carbon Environment N+-H and C=O bonds Fragmentation Pattern Confirmation Confirmed Structure of Triethylammonium Formate

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Spectroscopic analysis workflow for **triethylammonium formate**.

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References



- 1. Triethylammonium formate | C7H17NO2 | CID 11084032 PubChem [pubchem.ncbi.nlm.nih.gov]
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 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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